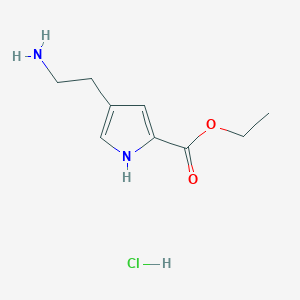

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hcl

Description

Properties

Molecular Formula |

C9H15ClN2O2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-2-13-9(12)8-5-7(3-4-10)6-11-8;/h5-6,11H,2-4,10H2,1H3;1H |

InChI Key |

VQJKUVUBRYXJJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the pyrrole ring.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride, exhibit significant antimicrobial properties. Research has shown that modifications to the pyrrole structure can enhance activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain pyrrole derivatives displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .

Antimalarial Potential

The compound is part of ongoing research aimed at developing new antimalarial drugs. The pyrrole scaffold has been identified as a promising target for drug development against Plasmodium falciparum, the causative agent of malaria. Lead optimization efforts have focused on enhancing the potency and selectivity of pyrrole derivatives through structural modifications, which may include ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride .

Synthesis and Derivative Development

Synthesis Techniques

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can be synthesized through various methods, often involving multi-step reactions that modify the pyrrole ring. For example, one study detailed a synthetic pathway involving the reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with halogenating agents to yield halogenated derivatives that can be further functionalized .

Derivative Applications

The versatility of the pyrrole structure allows for the creation of numerous derivatives with tailored properties. These derivatives are being explored for their potential in drug formulations and as active pharmaceutical ingredients (APIs). The modification of substituents on the pyrrole ring can lead to compounds with enhanced solubility and bioavailability, critical factors for effective drug delivery systems .

Material Science Applications

Polymers and Nanocomposites

Pyrrole compounds are increasingly used in material science, particularly in the development of conductive polymers and nanocomposites. Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can serve as a monomer in polymerization processes to create materials with unique electrical properties suitable for applications in sensors and electronic devices.

Cosmetic Formulations

In cosmetic science, pyrrole derivatives are being investigated for their roles as stabilizers and active ingredients in formulations. Their ability to enhance skin hydration and provide antimicrobial benefits makes them attractive candidates for inclusion in skincare products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: Aminoethyl (-CH₂CH₂NH₂): Enhances nucleophilicity and hydrogen-bonding capacity, critical for target binding in enzyme inhibitors . Halogens (e.g., -Cl): Increase electrophilicity and metabolic stability but reduce solubility . Fluorinated Aryl Groups: Improve lipophilicity (logP) and bioavailability, as seen in compound 238 (ESIMS m/z: 496.2) .

Impact on Physicochemical Properties: The hydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral analogs like ethyl 4-amino-1H-pyrrole-2-carboxylate . Fluorinated derivatives (e.g., compound 238) exhibit higher thermal stability (B.P. >300°C) due to strong C-F bonds .

Biological Activity: Target Compound: The aminoethyl group may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Fluorobenzoyl Analogs: Demonstrated efficacy in kinase inhibition assays, with IC₅₀ values in the nanomolar range .

Biological Activity

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride (often referred to as Ethyl pyrrole) is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate HCl is characterized by the following structural features:

- Pyrrole Ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's biological activity.

- Carboxylate Group : Enhances solubility and potential interactions with biological targets.

- Aminoethyl Side Chain : May influence binding affinity and selectivity for certain receptors.

Biological Activity Overview

The biological activities of Ethyl pyrrole have been explored in various studies, highlighting its potential as an antibacterial and anti-tuberculosis agent. Below are key findings from recent research:

Antibacterial Activity

Recent investigations have shown that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, a study demonstrated that pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their effectiveness as potential antibacterial agents .

Anti-Tuberculosis Activity

A notable study focused on the design and synthesis of pyrrole-2-carboxamide derivatives, which included Ethyl pyrrole. The results indicated potent anti-tuberculosis activity with MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis, showcasing low cytotoxicity (IC50 > 64 μg/mL) . The study emphasized the importance of specific substituents on the pyrrole ring in enhancing activity against drug-resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy of Ethyl pyrrole derivatives. Key observations include:

- Substituent Effects : Electron-withdrawing groups on the pyrrole ring significantly improve antibacterial activity. For example, compounds with fluorophenyl moieties demonstrated enhanced potency compared to those with less favorable substitutions .

- Hydrogen Bonding : The presence of hydrogen atoms on the pyrrole moiety is essential for maintaining activity, as modifications that remove these hydrogens lead to a substantial decrease in potency .

Study 1: Synthesis and Evaluation of Pyrrole Derivatives

In a comprehensive study, researchers synthesized various pyrrole derivatives, including Ethyl pyrrole, and evaluated their biological activities. Among these compounds, several exhibited promising anti-tubercular effects. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with target proteins involved in mycolic acid biosynthesis .

Study 2: High-Throughput Screening for D3 Dopamine Receptor Agonists

Another relevant investigation involved high-throughput screening of compounds similar in structure to Ethyl pyrrole for their ability to act as D3 dopamine receptor agonists. Although not directly related to Ethyl pyrrole itself, this study highlights the broader pharmacological potential of pyrrole-containing compounds in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.